![molecular formula C15H13BrN2O4 B2718630 2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide CAS No. 328539-37-3](/img/structure/B2718630.png)
2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide
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Description
Molecular Structure Analysis
The molecular structure of “2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide” is complex, with multiple functional groups. It includes a benzamide group, an ethoxy group, a nitro group, and a bromine atom. The exact 3D structure can be determined using techniques like X-ray crystallography .Scientific Research Applications
Corrosion Inhibition
A study demonstrated the role of N-phenyl-benzamide derivatives as corrosion inhibitors for mild steel in acidic conditions. Substituents like nitro and methoxy groups on the benzamide moiety were found to influence the inhibition efficiency, with methoxy substituents enhancing and nitro substituents decreasing the efficiency. These compounds adsorb strongly at the metal/electrolyte interface, suggesting their potential application in protecting metals from corrosion (Mishra et al., 2018).
Metal Complex Synthesis
Another area of application is in the synthesis and characterization of metal complexes. For instance, Cu(II) and Ni(II) complexes of 4-bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide derivatives have been synthesized, highlighting the versatility of bromo-benzamide derivatives in forming coordination compounds with metals. These complexes could have potential applications in catalysis, material science, and pharmaceuticals (Binzet et al., 2009).
Organic Synthesis
In organic synthesis, bromo-benzamide derivatives have been utilized in the ethoxybromination of enamides, demonstrating their utility in introducing bromo and ethoxy groups into organic molecules. This methodology could be beneficial for synthesizing various organic compounds with potential applications in drug development and materials science (Nocquet‐Thibault et al., 2013).
Antipyretic Derivatives
Research into antipyrine-like derivatives, specifically 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides, has provided insights into their intermolecular interactions, X-ray structure, and potential pharmacological applications. These studies contribute to our understanding of the structural requirements for biological activity and could inform the design of new therapeutic agents (Saeed et al., 2020).
properties
IUPAC Name |
2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4/c1-2-22-10-7-8-13(14(9-10)18(20)21)17-15(19)11-5-3-4-6-12(11)16/h3-9H,2H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTVHZDECNUHJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide |
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